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molecular formula C6H4BrN3O B131814 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 148038-83-9

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No. B131814
M. Wt: 214.02 g/mol
InChI Key: VHCRLTJPUNUZRN-UHFFFAOYSA-N
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Patent
US07582761B2

Procedure details

A mixture of 2,3-diamino-5-bromopyridine (0.94 g, 5 mmol, Aldrich) and disuccinimido carbonate (1.28 g, 5 mmol, Aldrich) in chloroform (50 mL) was heated at reflux for 12 h. The solvent was removed in vacuo and the residue was purified by recrystallization from 40% EtOAc/hexane to give the title compound as a brown solid. MS (ESI, pos. ion) m/z: 214 (M+1).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[C:10](=O)(ON1C(=O)CCC1=O)[O:11]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:9][C:5]1[CH:6]=[C:7]2[NH:8][C:10](=[O:11])[NH:1][C:2]2=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
NC1=NC=C(C=C1N)Br
Name
Quantity
1.28 g
Type
reactant
Smiles
C(ON1C(CCC1=O)=O)(ON1C(CCC1=O)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by recrystallization from 40% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC(N2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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